molecular formula C14H23NO3 B6275421 tert-butyl 9-hydroxy-2-azadispiro[3.0.3^{5}.2^{4}]decane-2-carboxylate CAS No. 2763758-44-5

tert-butyl 9-hydroxy-2-azadispiro[3.0.3^{5}.2^{4}]decane-2-carboxylate

Cat. No.: B6275421
CAS No.: 2763758-44-5
M. Wt: 253.3
InChI Key:
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Description

Tert-butyl 9-hydroxy-2-azadispiro[3.0.3^5.2^4]decane-2-carboxylate (TBHAD) is an organic compound that has been studied in recent years due to its potential applications in a variety of scientific fields. TBHAD is a highly versatile compound with a wide range of properties, making it an ideal candidate for various uses in research and development.

Scientific Research Applications

Tert-butyl 9-hydroxy-2-azadispiro[3.0.3^{5}.2^{4}]decane-2-carboxylate has been studied for its potential applications in a variety of scientific fields, including chemistry, biochemistry, and pharmacology. Due to its highly versatile properties, this compound has been used in a variety of research applications, such as the development of novel drugs and the study of enzyme inhibitors. Additionally, this compound has been studied for its potential use as an antioxidant and for its ability to inhibit the growth of certain cancer cells.

Mechanism of Action

The mechanism of action of tert-butyl 9-hydroxy-2-azadispiro[3.0.3^{5}.2^{4}]decane-2-carboxylate is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, this compound is thought to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, research has suggested that this compound may have anti-inflammatory and anti-cancer properties, as well as the potential to inhibit certain enzymes involved in inflammation and pain. Additionally, this compound may have antioxidant properties, which could be beneficial in preventing oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 9-hydroxy-2-azadispiro[3.0.3^{5}.2^{4}]decane-2-carboxylate in laboratory experiments include its high purity and availability, as well as its versatility and ability to be used in a variety of research applications. Additionally, this compound is relatively inexpensive and can be synthesized in a relatively simple and straightforward manner. The main limitation of using this compound in laboratory experiments is the lack of knowledge about its mechanism of action and biochemical and physiological effects.

Future Directions

The potential future directions for tert-butyl 9-hydroxy-2-azadispiro[3.0.3^{5}.2^{4}]decane-2-carboxylate research and development include further studies on its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted on its potential applications in the development of novel drugs and in the study of enzyme inhibitors. Additionally, this compound could be studied for its potential use as an antioxidant and for its ability to inhibit the growth of certain cancer cells. Finally, further research could be conducted on the synthesis of this compound and the optimization of its synthesis conditions.

Synthesis Methods

Tert-butyl 9-hydroxy-2-azadispiro[3.0.3^{5}.2^{4}]decane-2-carboxylate can be synthesized from the reaction of tert-butyl alcohol with 2-azadispiro[3.0.3^5.2^4]decane-2-carboxylic acid in the presence of a base catalyst, such as potassium hydroxide. The reaction is typically conducted in a solvent, such as ethanol, at a temperature of approximately 100°C. The reaction typically yields a product that is 95% pure and can be used in further research and development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 9-hydroxy-2-azadispiro[3.0.3^{5}.2^{4}]decane-2-carboxylate involves the reaction of tert-butyl 9-amino-2-azadispiro[3.0.3^{5}.2^{4}]decane-2-carboxylate with hydrogen peroxide in the presence of a catalyst to form the desired product.", "Starting Materials": [ "tert-butyl 9-amino-2-azadispiro[3.0.3^{5}.2^{4}]decane-2-carboxylate", "hydrogen peroxide", "catalyst" ], "Reaction": [ "To a solution of tert-butyl 9-amino-2-azadispiro[3.0.3^{5}.2^{4}]decane-2-carboxylate in a suitable solvent, add hydrogen peroxide dropwise while stirring.", "Add a suitable catalyst to the reaction mixture and continue stirring for a specified time period.", "After completion of the reaction, the product can be isolated by standard workup procedures such as filtration, washing, and drying." ] }

2763758-44-5

Molecular Formula

C14H23NO3

Molecular Weight

253.3

Purity

90

Origin of Product

United States

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